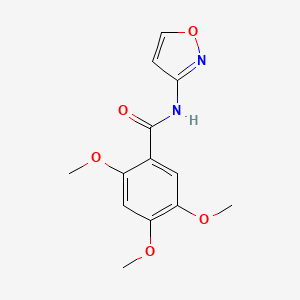
1-butyryl-N-(4-chlorophenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butyryl-N-(4-chlorophenyl)-4-piperidinecarboxamide, commonly known as Bupropion, is a medication that belongs to the class of antidepressants. It is also used as a smoking cessation aid and has been found to be effective in treating attention deficit hyperactivity disorder (ADHD). Bupropion has a unique mechanism of action that sets it apart from other antidepressants and is therefore an important subject of scientific research.
作用機序
Bupropion works by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in mood regulation. By increasing the levels of these neurotransmitters in the brain, Bupropion helps to alleviate symptoms of depression and improve mood. Bupropion also acts as an antagonist at nicotinic acetylcholine receptors, which contributes to its effectiveness as a smoking cessation aid.
Biochemical and Physiological Effects:
Bupropion has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and increase energy levels. Bupropion has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its effectiveness in treating depression and anxiety.
実験室実験の利点と制限
Bupropion has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in both clinical and preclinical settings. Bupropion is also relatively easy to administer and has a low risk of adverse effects. However, there are some limitations to its use in lab experiments. Bupropion can be difficult to synthesize, which may limit its availability. Additionally, there may be individual differences in response to Bupropion, which can complicate interpretation of results.
将来の方向性
There are several future directions for research on Bupropion. One area of focus is the potential use of Bupropion in treating other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and borderline personality disorder. Another area of interest is the development of new formulations of Bupropion, such as sustained-release or transdermal patches, which could improve its effectiveness as a smoking cessation aid. Finally, research is needed to better understand the individual differences in response to Bupropion, which could help to personalize treatment for depression and other disorders.
合成法
Bupropion can be synthesized through a series of chemical reactions starting from piperidine, chlorobenzene, and butyric anhydride. The synthesis involves the formation of an amide bond between piperidine and chlorobenzene, followed by the addition of butyric anhydride to form the final product.
科学的研究の応用
Bupropion has been extensively studied for its antidepressant and smoking cessation properties. It has also been found to be effective in treating 1-butyryl-N-(4-chlorophenyl)-4-piperidinecarboxamide, seasonal affective disorder, and bipolar disorder. Bupropion has been studied in both clinical and preclinical settings, with a focus on its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-butanoyl-N-(4-chlorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-2-3-15(20)19-10-8-12(9-11-19)16(21)18-14-6-4-13(17)5-7-14/h4-7,12H,2-3,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFWWGLSHXKLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6043182.png)
![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043195.png)
![N-[4-benzoyl-1-(2-hydroxyethyl)-1H-benzimidazol-5-yl]-2-chloroacetamide](/img/structure/B6043205.png)
![1-[2-hydroxy-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6043212.png)
![2-[(4-bromobenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6043216.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B6043227.png)
![4-[2-(2,4-dinitrophenyl)vinyl]morpholine](/img/structure/B6043241.png)
![N-(4-bromophenyl)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B6043242.png)
![2-methoxy-6-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B6043246.png)

![2-(3-methoxypropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043258.png)

![5-(2-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6043275.png)
![N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6043276.png)